molecular formula C18H23NO4 B3022207 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-84-7

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B3022207
M. Wt: 317.4 g/mol
InChI Key: VTAYNXCWVIIWLT-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structure shows how these atoms are arranged and bonded together.



Synthesis Analysis

Synthesis analysis involves the study of how the compound can be made from simpler starting materials. It includes the reactions used, the reagents and conditions required, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.


Scientific Research Applications

Antimicrobial Applications

A study by Hublikar et al. (2019) synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, highlighting their effective in vitro antimicrobial activities. The presence of the methoxy group in the structure was found to increase the antimicrobial activity, pointing towards the significance of structural modification in enhancing biological effects Hublikar et al., 2019.

Anti-inflammatory and Analgesic Activities

Research by Muchowski et al. (1985) involved the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, assessing their anti-inflammatory and analgesic activities. The study highlighted the correlation between the structural attributes of benzoyl substituents and the compounds' efficacies in analgesic and anti-inflammatory assays, suggesting potential applications in pain and inflammation management Muchowski et al., 1985.

Synthetic Methodologies and Chemical Properties

The work by Ibata et al. (1992) described the synthesis and reaction mechanisms of 5-alkoxyoxazoles with tetracyanoethylene, leading to the formation of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids. This study provides valuable insights into the synthetic strategies and chemical behavior of pyrrole derivatives, offering a basis for further chemical transformations and applications Ibata et al., 1992.

Potential Pharmacological Applications

Bijev et al. (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, exploring their potential pharmacological interest via acyl chlorides. The compounds were characterized by their structural features, indicating the possibility of diverse biological activities based on the pyrrole framework Bijev et al., 2003.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets, toxicity studies, and regulatory information.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to the synthesis method.


properties

IUPAC Name

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-16(18(20)21)13(2)19(10-5-11-22-3)17(12)14-6-8-15(23-4)9-7-14/h6-9H,5,10-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAYNXCWVIIWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)O)C)CCCOC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132208
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

879329-84-7
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879329-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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